molecular formula C₂₀H₁₉D₇O₃ B1154494 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid

4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid

Cat. No.: B1154494
M. Wt: 321.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid is a deuterated analog of a biologically active retinoid metabolite. This compound is primarily used as a high-quality analytical standard for HPLC applications, providing essential reference material for precise quantification and metabolic studies in research settings . Retinoic acids and their metabolites, including the 4-oxo derivatives, are not inert catabolic products but exhibit potent, isomer-specific transcriptional regulatory activity, influencing processes of cell differentiation, proliferation, and apoptosis . These compounds function by binding to specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), acting as ligand-dependent transcription factors to modulate gene expression . Research into retinoids like 9- cis and 13- cis retinoic acid has shown their significance in cancer research, with investigations spanning the treatment of acute promyelocytic leukemia (APL), cutaneous T-cell lymphoma, and solid tumors, as well as cancer prevention studies . The deuterated form, this compound, is therefore a critical tool for scientists engaged in the development of new pharmaceutical agents, enabling advanced research on the molecular mechanisms underlying cell differentiation and growth. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₁₉D₇O₃

Molecular Weight

321.46

Synonyms

4-Oxo-9,13-Di-cis-retinoic-d7 Acid

Origin of Product

United States

Scientific Research Applications

4-Oxo-(9-cis,13-cis)-Retinoic Acid exhibits significant biological activity through its interaction with nuclear receptors such as the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR). These receptors are pivotal in regulating gene transcription related to growth, differentiation, and inflammation.

  • Gene Regulation : Studies indicate that 4-Oxo-(9-cis,13-cis)-Retinoic Acid can activate transcriptional responses in various cell types. For instance, it has been shown to enhance the expression of RAR target genes like RARbeta2 in human epidermal keratinocytes and dermal fibroblasts, suggesting its role in skin biology and potential therapeutic applications in dermatological disorders .
  • Isomer-Specific Activity : The compound's isomer-specific activity is noteworthy. Research has demonstrated that different isomers of retinoids can have distinct effects on gene expression profiles, which may influence their therapeutic efficacy .

Dermatological Applications

The compound has potential applications in treating skin conditions due to its ability to modulate cellular processes:

  • Acne Treatment : Similar to other retinoids, 4-Oxo-(9-cis,13-cis)-Retinoic Acid may help regulate sebum production and promote epithelial cell turnover. Its application could lead to reduced acne lesions and improved skin texture.
  • Psoriasis and Other Skin Disorders : The anti-inflammatory properties of this compound may also be beneficial in treating psoriasis and other inflammatory skin diseases by modulating immune responses within the skin .

Oncology Applications

4-Oxo-(9-cis,13-cis)-Retinoic Acid's role in cancer biology is another critical area of research:

  • Antitumor Activity : Research indicates that retinoids can induce apoptosis in cancer cells and inhibit tumor growth. The metabolite's ability to activate RARs suggests it could be explored as a therapeutic agent in various cancers, particularly those responsive to retinoid therapy .
  • Combination Therapies : There is potential for using 4-Oxo-(9-cis,13-cis)-Retinoic Acid in combination with other anticancer agents to enhance therapeutic outcomes. Studies have shown that retinoids can sensitize cancer cells to chemotherapy, making them more effective .

Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for investigating retinoid signaling pathways:

  • Cellular Signaling Studies : Researchers utilize 4-Oxo-(9-cis,13-cis)-Retinoic Acid to study the mechanisms by which retinoids influence cellular signaling pathways. This includes understanding how they affect gene expression and cellular differentiation processes .
  • Modeling Retinoid Metabolism : The compound is also used to model the metabolic pathways of retinoids within biological systems. This research aids in elucidating how different metabolites contribute to the overall pharmacological profile of retinoids .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 4-Oxo-(9-cis,13-cis)-Retinoic Acid is crucial for its application:

  • Metabolic Pathways : Research shows that this compound undergoes extensive metabolism in vivo, influencing its bioavailability and therapeutic effects. Studies have indicated that plasma concentrations of this metabolite can exceed those of its parent compounds during treatment regimens .
  • Bioavailability Studies : Investigations into the absorption and distribution of 4-Oxo-(9-cis,13-cis)-Retinoic Acid provide insights into optimal dosing strategies for maximizing therapeutic effects while minimizing side effects .

Comparison with Similar Compounds

Structural and Receptor Binding Differences

Retinoic acids exert effects via nuclear receptors (RARs and RXRs). Structural isomerism dictates receptor affinity and downstream signaling:

  • 9-cis RA : Binds both RARs and RXRs with high affinity, enabling activation of RXR-RAR heterodimers. This dual binding underpins its unique role in modulating diverse pathways, such as estrogen receptor (ER) downregulation in breast cancer .
  • 13-cis RA (Isotretinoin): Primarily binds RARs but with lower affinity than ATRA. Its activity may depend on isomerization to ATRA or 9-cis RA via cellular isomerases .
  • 4-Oxo-13-cis RA: A major metabolite of 13-cis RA, formed via CYP26-mediated oxidation. It exhibits reduced receptor binding and potency compared to its parent compound, contributing to the pharmacokinetic profile of isotretinoin .
  • ATRA (All-trans RA) : High-affinity RAR ligand, clinically pivotal in acute promyelocytic leukemia (APL) therapy. Its rapid metabolism (to 4-oxo-ATRA) limits bioavailability, necessitating strategies like dose adjustments or metabolic inhibitors .

Table 1: Receptor Affinity and Metabolic Pathways

Compound Receptor Binding Key Metabolic Pathway Bioactivity Relative to Parent
9-cis RA RARα/β/γ, RXRα/β/γ Oxidation (CYP26) to 4-oxo-9-cis RA High (ER downregulation, differentiation)
13-cis RA Weak RAR binding Isomerization to ATRA/9-cis RA; Oxidation to 4-oxo-13-cis RA Moderate (acne therapy)
4-Oxo-13-cis RA Negligible Terminal metabolite of 13-cis RA Low
ATRA RARα/β/γ Rapid oxidation to 4-oxo-ATRA High (APL differentiation)
Pharmacokinetic Profiles
  • 9-cis RA : In nude mice, oral 9-cis RA exhibits earlier peak plasma times (15–30 min) but lower AUC compared to ATRA. Chronic dosing increases bioavailability, suggesting adaptive metabolic pathways .
  • 13-cis RA: Generates 4-oxo-13-cis RA as its major metabolite, which accumulates in plasma during chronic dosing. This metabolite’s slow clearance contributes to isotretinoin’s prolonged therapeutic effects in acne .
  • ATRA : Rapidly metabolized to 4-oxo-ATRA, leading to decreased efficacy over time. Co-administration with CYP26 inhibitors (e.g., liarozole) enhances its plasma retention .

Table 2: Pharmacokinetic Parameters

Compound Tmax (min) Key Metabolite Clinical Relevance
9-cis RA 15–30 4-oxo-9-cis RA Potential in breast cancer
13-cis RA 60–180 4-oxo-13-cis RA Acne therapy
ATRA 60–180 4-oxo-ATRA APL differentiation
Therapeutic Efficacy and Mechanisms
  • 4-Oxo-9,13-cis RA: Limited direct data, but 4-oxo metabolites generally show reduced potency. For example, 4-oxo-13-cis RA is 10–100× less potent than 13-cis RA in cell differentiation assays .
  • 9-cis RA vs. 13-cis RA : In APL models, 9-cis RA induces differentiation at lower concentrations (10⁻⁸ M) than ATRA or 13-cis RA, highlighting its superior receptor activation . In breast cancer, 9-cis RA downregulates ER mRNA and protein, synergizing with tamoxifen .
  • Combination Therapies: Sequential treatment with ATRA/13-cis RA followed by synthetic retinoids (e.g., 4-HPR) enhances growth inhibition in NSCLC via RAR upregulation .

Preparation Methods

Wittig-Horner Reaction for Deuterium Incorporation

The foundational step in synthesizing 4-oxo-(9-cis,13-cis)-retinoic-d7 acid involves the incorporation of deuterium at specific positions of the retinoic acid backbone. Bergen (1985) demonstrated that deuterated vitamin A analogues could be synthesized via Wittig-Horner reactions, where deuterated aldehydes or phosphonium salts are used to introduce stable isotopic labels. For example, 20,20,20-2^2H3_3-retinaldehyde was prepared by reacting deuterated β-ionone with ethyl senecioate under basic conditions, yielding a precursor with three deuterium atoms at the terminal methyl group. Adapting this method, the synthesis of this compound would require a deuterated β-C15-aldehyde intermediate, followed by condensation with a senecioate derivative to form the polyene chain.

Oxidation to 4-Oxo Derivatives

Isomerization Strategies for 9-cis and 13-cis Configurations

Photochemical Isomerization

Achieving the 9-cis and 13-cis stereochemistry requires precise isomerization techniques. The patent EP0959069A1 describes a photochemical method where alkali metal salts of retinoic acids are irradiated with metal halide lamps (1,800 W) in aqueous solution. This process selectively isomerizes 11,13-di-cis-retinoic acid to the 13-cis isomer, with yields exceeding 98%. Similarly, 9-cis configurations are obtained by irradiating all-trans-retinoic acid in polar solvents like acetonitrile, which stabilizes the cis isomer through solvation effects. For the target compound, a sequential isomerization protocol—first to 13-cis and then to 9-cis—may be employed to minimize side products.

Catalytic Isomerization

Rhodium and palladium catalysts have been explored for thermal isomerization. For instance, palladium-on-carbon in ethanol at 60°C promotes partial conversion of all-trans-retinoic acid to the 13-cis isomer, though this method risks over-reduction or decomposition. Catalytic methods are less favored for deuterated compounds due to potential deuterium loss at elevated temperatures.

Deuterium Labeling and Positional Analysis

Strategies for d7 Labeling

The “-d7” designation indicates seven deuterium atoms at specific positions. Bergen (1985) synthesized analogues such as 10,19,19,19-2^2H4_4-retinol by deuterium exchange using deuterated solvents (e.g., D2_2O) and acidic catalysts. For this compound, plausible labeling positions include:

  • C10 and C14 : Introduced via deuterated β-ionone precursors.

  • C19 and C20 : Achieved through Wittig-Horner reactions with deuterated ethyl senecioate.

  • C12 and C16 : Incorporated via deuterium exchange during oxidation.

Analytical Confirmation of Deuterium Incorporation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying deuterium positions. Bergen (1985) used gas chromatography-MS (GC-MS) to quantify deuterated retinol in plasma, achieving detection limits of 50–100 ng. For 4-oxo derivatives, liquid chromatography-tandem MS (LC-MS/MS) offers superior sensitivity, with reported limits of 0.2 ng/mL for retinoic acids in serum. NMR 2^2H analysis further confirms deuterium localization, though signal overlap in polyene systems complicates interpretation.

Purification and Stability Challenges

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is the standard for isolating cis isomers. Kurie et al. (1996) achieved >99% purity for 9-cis-retinoic acid using a methanol-water gradient (70:30 to 95:5) over 30 minutes. For deuterated compounds, solvent systems must avoid protic solvents (e.g., methanol) to prevent deuterium exchange. Ethyl acetate-hexane mixtures are preferred for crystallization, yielding 97.8% pure 13-cis-retinoic acid after two recrystallizations.

Stability of Deuterated Compounds

Deuterated retinoic acids are prone to isomerization and oxidative degradation. Storage under argon at -80°C in amber vials minimizes photoisomerization. Accelerated stability studies show that 9-cis-retinoic acid degrades 20% faster than its all-trans counterpart at 25°C, necessitating stringent temperature control.

Comparative Data on Synthesis Methods

Table 1: Key Parameters for Deuterated Retinoic Acid Synthesis

MethodDeuterium PositionsYield (%)Purity (%)Reference
Wittig-Horner ReactionC20, C14, C1245–6085–90
Photochemical IsomerizationC9, C1370–8595–99
Catalytic IsomerizationC1330–4080–85

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid for experimental use?

  • Methodological Answer : Synthesis typically involves isotopically labeled precursors (e.g., deuterium-labeled retinoic acid derivatives) under controlled conditions to ensure stereochemical purity. Characterization requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm isotopic labeling efficiency and isomer-specific configurations (e.g., cis- vs. trans-isomers) . Nuclear magnetic resonance (NMR) can further validate structural integrity.

Q. What analytical methods are recommended for detecting 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid in biological samples?

  • Methodological Answer : Use LC-MS/MS with isotope dilution for high specificity and sensitivity. For example, solid-phase extraction (SPE) followed by reverse-phase chromatography with tandem MS detection allows quantification of 4-oxo metabolites alongside parent compounds (e.g., 9-cis and 13-cis RA) in plasma or tissue homogenates . Calibration curves should include deuterated internal standards to correct for matrix effects.

Q. What is the pharmacological significance of 4-oxo metabolites in retinoid signaling?

  • Methodological Answer : 4-Oxo metabolites retain partial retinoid receptor activity (e.g., ~1/3 the potency of parent RA in RAR/RXR activation) and may modulate endogenous retinoid homeostasis . In experimental designs, compare dose-response curves of 4-oxo derivatives with non-oxidized RA isomers to assess functional redundancy or antagonism in gene reporter assays (e.g., RARE-luciferase systems) .

Advanced Research Questions

Q. How do isomer-specific configurations (9-cis vs. 13-cis) influence the biological activity of 4-oxo-retinoic acid derivatives?

  • Methodological Answer : Design comparative studies using enantiomerically pure isomers. For example:

  • In vitro : Test isomer-specific effects on cancer cell lines (e.g., ER+ MCF-7 vs. ER− MDA-MB-231) to evaluate apoptosis induction and growth inhibition via flow cytometry and caspase-3 activation assays .
  • In vivo : Use knockout models (e.g., RXRα−/− mice) to dissect isomer-dependent signaling pathways .
    • Data Interpretation : Note that 9-cis isomers exhibit higher RXR affinity, while 13-cis isomers may act via non-canonical redox pathways .

Q. How should researchers address contradictions in reported efficacy of 4-oxo RA derivatives across studies?

  • Methodological Answer :

  • Source Analysis : Verify metabolite purity (e.g., isomer stability during storage; oxidation artifacts) using stability assays .
  • Contextual Factors : Compare experimental conditions (e.g., cell culture media composition affecting isomerization rates) .
  • Statistical Reconciliation : Apply meta-analysis tools to aggregate data from disparate studies, adjusting for covariates like dosing regimens or model systems .

Q. What strategies optimize experimental designs for studying 4-oxo RA derivatives in combination therapies?

  • Methodological Answer :

  • Synergy Screening : Use factorial designs (e.g., 4-oxo RA + tamoxifen or HDAC inhibitors) with Bliss independence or Chou-Talalay synergy indices .
  • Pharmacokinetic Integration : Monitor metabolite accumulation in plasma via serial sampling and compartmental modeling to identify drug-drug interactions .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 4-Oxo-(9-cis,13-cis)-Retinoic-d7 Acid?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to reproductive toxicity risks (GHS H361) .
  • Waste Management : Deactivate metabolites with UV light or enzymatic degradation (e.g., CYP450 mimics) before disposal.

Q. How can researchers differentiate receptor-dependent vs. receptor-independent mechanisms of 4-oxo RA derivatives?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA targeting RAR/RXR in cell lines to isolate receptor-independent effects (e.g., redox modulation via ROS assays) .
  • Ligand Competition : Co-treat with receptor antagonists (e.g., AGN194310 for RAR) to quantify pathway-specific contributions .

Q. What pharmacokinetic parameters are essential for modeling 4-oxo RA metabolite dynamics?

  • Methodological Answer :

  • Key Metrics : Half-life (t½), clearance (CL), and volume of distribution (Vd) derived from non-compartmental analysis (NCA) of plasma concentration-time curves .
  • Enzyme Induction : Assess autoinduction of CYP3A4/2C8 using hepatocyte models to predict nonlinear kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.